molecular formula C32H30N6O4 B13724183 Methyltetrazine-PEG2-DBCO

Methyltetrazine-PEG2-DBCO

Cat. No.: B13724183
M. Wt: 562.6 g/mol
InChI Key: LJLWQUVWXUTVLI-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG2-DBCO is a versatile bioconjugation reagent featuring two unique functional groups: methyltetrazine and dibenzocyclooctyne. Methyltetrazine is a highly reactive moiety for click chemistry, while dibenzocyclooctyne is an azide-reactive cyclooctyne. The presence of the polyethylene glycol (PEG2) linker enhances solubility and reduces steric hindrance, making it an ideal choice for conjugating biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG2-DBCO is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and dibenzocyclooctyne with a PEG2 linker. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG2-DBCO undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methyltetrazine-PEG2-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable covalent bonds, while the dibenzocyclooctyne moiety reacts with azides to form triazole rings. These reactions are highly specific and occur under mild conditions, making them suitable for biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of methyltetrazine and dibenzocyclooctyne functional groups, allowing for dual click chemistry reactions. The PEG2 linker enhances solubility and reduces steric hindrance, making it an ideal choice for bioconjugation applications .

Properties

Molecular Formula

C32H30N6O4

Molecular Weight

562.6 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39)

InChI Key

LJLWQUVWXUTVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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